molecular formula C17H15ClN2S B5689608 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile

4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile

Cat. No. B5689608
M. Wt: 314.8 g/mol
InChI Key: FBNMSVHAAJEWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile, also known as CP-526, 55, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile acts as an agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are activated by the binding of acetylcholine. Activation of these receptors leads to the influx of cations such as sodium and calcium, which can trigger various downstream signaling pathways. 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been found to enhance the activity of these receptors, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in various animal models, and has been proposed as a potential therapy for cognitive disorders such as Alzheimer's disease. 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has also been found to have analgesic effects, and has been suggested as a potential therapy for pain management.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for more specific investigation of the role of these receptors in cognitive function. However, one limitation of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile is its potential toxicity, which can limit its use in certain experiments. Additionally, 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several future directions for research on 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile. One area of interest is the development of more potent and selective agonists for the α4β2 subtype of nicotinic acetylcholine receptors, which could lead to more effective therapies for cognitive disorders. Additionally, further investigation of the biochemical and physiological effects of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile could lead to the identification of new therapeutic targets for various diseases. Finally, the development of novel synthesis methods for 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile involves the reaction of 4-chloro-3-nitrobenzyl bromide with cyclopropylmethylamine, followed by the reduction of the resulting nitro compound with tin (II) chloride. The final step involves the reaction of the resulting amine with ethylthioacetonitrile to yield 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile. This synthesis method has been optimized to yield high purity and high yield of 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile.

Scientific Research Applications

4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory. 4-(4-chlorophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile has been used in various studies to investigate the role of nicotinic acetylcholine receptors in cognitive function and to develop potential therapies for cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(4-chlorophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-21-17-15(10-19)14(9-16(20-17)12-3-4-12)11-5-7-13(18)8-6-11/h5-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNMSVHAAJEWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.